Dioleyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioleyl hydrogen phosphate (DHP) is a chemical compound that belongs to the class of phospholipids. It is widely used in scientific research due to its unique properties. DHP is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Dioleyl hydrogen phosphate has been widely used in scientific research as a model membrane lipid due to its similar structure to natural phospholipids. It has been used to study the interaction of membrane proteins with lipid bilayers, lipid-protein interactions, and the effect of lipid composition on membrane properties. Dioleyl hydrogen phosphate has also been used in drug delivery systems, where it can encapsulate hydrophobic drugs and improve their solubility and bioavailability.
Wirkmechanismus
Dioleyl hydrogen phosphate interacts with cell membranes and can affect their properties, such as fluidity and permeability. It can also interact with membrane proteins and affect their function. Dioleyl hydrogen phosphate has been shown to modulate the activity of various enzymes, such as phospholipase A2 and protein kinase C.
Biochemische Und Physiologische Effekte
Dioleyl hydrogen phosphate has been shown to have various biochemical and physiological effects, such as anti-inflammatory and anti-cancer properties. It can inhibit the production of pro-inflammatory cytokines and modulate the activity of various signaling pathways. Dioleyl hydrogen phosphate has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Dioleyl hydrogen phosphate has several advantages for lab experiments, such as its availability, stability, and similarity to natural phospholipids. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for the research on Dioleyl hydrogen phosphate. One direction is to study its potential as a drug delivery system for various hydrophobic drugs. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, the development of new synthesis methods and the optimization of existing methods can improve the yield and reduce the cost of Dioleyl hydrogen phosphate.
Conclusion:
Dioleyl hydrogen phosphate is a unique chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on Dioleyl hydrogen phosphate can lead to the development of new drug delivery systems and therapeutic agents for various diseases.
Synthesemethoden
Dioleyl hydrogen phosphate can be synthesized using various methods, including the reaction of oleyl alcohol with phosphorus oxychloride and triethylamine, and the reaction of oleyl alcohol with phosphoryl chloride and triethylamine. The yield of Dioleyl hydrogen phosphate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and molar ratio of reactants.
Eigenschaften
CAS-Nummer |
14450-07-8 |
---|---|
Produktname |
Dioleyl hydrogen phosphate |
Molekularformel |
C36H71O4P |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
bis[(Z)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17-,20-18- |
InChI-Schlüssel |
WFFZELZOEWLYNK-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)O |
SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Andere CAS-Nummern |
14450-07-8 |
Synonyme |
dioctadecenyl phosphate dioleoyl phosphate dioleyl phosphate dioleyl phosphoric acid dioleylphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.